Ramiprilat
Overview
Description
Ramiprilat is the active metabolite of the prodrug ramipril, which is widely used as an angiotensin-converting enzyme inhibitor. This compound plays a crucial role in the management of hypertension, heart failure, and diabetic kidney disease by inhibiting the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure and preventing vasoconstriction .
Mechanism of Action
Target of Action
Ramiprilat, the active metabolite of Ramipril, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RAAS . By inhibiting ACE, this compound prevents the formation of ATII, a key component of the RAAS . This leads to a decrease in vasoconstriction and aldosterone secretion, resulting in lower blood pressure and reduced fluid volume .
Pharmacokinetics
Ramipril, the prodrug, is metabolized to this compound in the liver and, to a lesser extent, kidneys . It is well absorbed (50% to 60%), and its plasma levels decline in a triphasic fashion . The clearance of free this compound represents an apparent elimination phase with a half-life of 9-18 hours . This compound is excreted in urine (60%) and feces (40%) as parent drug and metabolites .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in patients with renal function impairment (CrCl <40 mL/minute), peak levels of the metabolite approximately doubled, and the area under the curve (AUC) was 3 to 4 times larger . This indicates that renal function can significantly impact the pharmacokinetics and thus, the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Ramiprilat plays a crucial role in biochemical reactions by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, which regulates blood pressure and fluid balance. This compound binds to ACE with high affinity, preventing the formation of angiotensin II and thereby reducing vasoconstriction and aldosterone secretion . Additionally, this compound interacts with bradykinin receptors, enhancing the effects of bradykinin, a vasodilator .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to decreased vasoconstriction and reduced blood pressure . This inhibition also affects the renin-angiotensin-aldosterone system (RAAS), which plays a key role in regulating blood pressure and fluid balance . Furthermore, this compound enhances the effects of bradykinin, promoting vasodilation and improving endothelial function .
Molecular Mechanism
The molecular mechanism of this compound involves its high-affinity binding to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II . This inhibition leads to reduced levels of angiotensin II, resulting in vasodilation and decreased blood pressure . Additionally, this compound interferes with the sequestration of the B2 kinin receptor within the plasma membrane of endothelial cells, enhancing the vascular response to bradykinin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly hydrolyzed from Ramipril in the liver and kidneys, leading to its active form . The stability and degradation of this compound have been studied, showing a relatively rapid initial phase with a half-life of 7 hours and a late phase with a half-life of about 120 hours . Long-term effects on cellular function have been observed, including improved endothelial function and reduced vascular resistance .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound is effective in lowering blood pressure in hypertensive animal models at doses ranging from 2.5 to 20 mg . Higher doses of this compound have been associated with increased risk of adverse effects, such as hypotension and renal impairment . The therapeutic window for this compound is crucial to achieve optimal benefits while minimizing toxic effects .
Metabolic Pathways
This compound is primarily metabolized in the liver and kidneys. After absorption, Ramipril is rapidly hydrolyzed to this compound, which is then further metabolized to a glucuronate conjugate and a diketopiperazine derivative . The majority of this compound is excreted in the urine as the glucuronate conjugate . The metabolic pathways of this compound involve hepatic and renal mechanisms, with a significant portion being excreted unchanged .
Transport and Distribution
This compound is rapidly distributed to all tissues, with higher concentrations observed in the liver, kidneys, and lungs compared to the blood . The transport and distribution of this compound within cells and tissues involve its binding to ACE and other transport proteins . The localization and accumulation of this compound in specific tissues contribute to its therapeutic effects in reducing blood pressure and improving cardiovascular outcomes .
Subcellular Localization
The subcellular localization of this compound involves its interaction with ACE and bradykinin receptors within the plasma membrane of endothelial cells . This compound interferes with the sequestration of the B2 kinin receptor to caveolin-rich membrane domains, enhancing the vascular response to bradykinin . This subcellular localization is crucial for the therapeutic effects of this compound in promoting vasodilation and improving endothelial function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ramiprilat is synthesized from ramipril through hydrolytic cleavage of the ester group. The process involves hepatic metabolism, where the ester group of ramipril is hydrolyzed to form the active carboxylate form, this compound .
Industrial Production Methods
The industrial production of this compound involves the synthesis of ramipril followed by its conversion to this compound. The synthesis of ramipril typically involves the reaction of a phenylpropylamine derivative with a cyclopentane ring structure, followed by esterification and subsequent hydrolysis to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Ramiprilat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form diketopiperazine derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly at the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Diketopiperazine derivatives.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ramiprilat has numerous scientific research applications, including:
Chemistry: Used as a model compound for studying angiotensin-converting enzyme inhibition.
Biology: Investigated for its effects on cellular pathways and enzyme inhibition.
Medicine: Widely used in clinical research for the treatment of hypertension, heart failure, and diabetic kidney disease.
Industry: Employed in the development of new pharmaceuticals targeting the renin-angiotensin-aldosterone system
Comparison with Similar Compounds
Similar Compounds
- Benazepril
- Fosinopril
- Quinapril
- Trandolapril
Comparison
Ramiprilat is unique due to its high affinity for the angiotensin-converting enzyme and its potent inhibitory effects. Compared to other similar compounds, this compound has a longer half-life and a more prolonged duration of action, making it a preferred choice for long-term management of hypertension and heart failure .
Properties
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDYTOTWMPBSLG-HILJTLORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016165 | |
Record name | Ramiprilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87269-97-4 | |
Record name | Ramiprilat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87269-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ramiprilat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087269974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ramiprilat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14208 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ramiprilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 87269-97-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RAMIPRILAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N5U4QFC3G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ramiprilat exert its therapeutic effects?
A1: this compound primarily acts by inhibiting ACE, a zinc-containing enzyme crucial for converting angiotensin I to angiotensin II. [] This inhibition disrupts the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention, ultimately lowering blood pressure. [, ]
Q2: Does this compound target any other pathways beyond ACE inhibition?
A2: Research suggests this compound may also influence the bradykinin system. It inhibits bradykinin degradation and potentially interacts directly with bradykinin B2 receptors, amplifying bradykinin's vasodilatory and cardioprotective effects. [, , ]
Q3: Does this compound directly affect vascular smooth muscle cells?
A3: this compound has been shown to directly affect vascular smooth muscle cells by influencing calcium kinetics, potentially contributing to its vasodilatory effect. [] It was observed to increase basal intracellular calcium levels and attenuate the calcium-mobilizing effect of angiotensin II in cultured vascular smooth muscle cells. []
Q4: How does this compound impact the heart in the context of ischemia/reperfusion injury?
A4: this compound has demonstrated cardioprotective effects by reducing myocardial infarct size in animal models of ischemia/reperfusion injury. [, , ] This protective effect appears to be mediated by bradykinin, as it was abolished by pretreatment with a bradykinin B2 antagonist. []
Q5: Does the inhibitory effect of this compound on ACE vary across different tissues?
A5: this compound exhibits varying potency across different tissues. While it demonstrates potent ACE inhibition in plasma, lung, and heart, its activity in the kidney is comparatively lower. [] This difference is attributed to the presence of esterases in the kidney that metabolize ramipril, the prodrug of this compound, making it more potent in this organ. []
Q6: How is this compound metabolized and excreted?
A6: this compound is primarily eliminated via both hepatic and renal pathways. Approximately two-thirds of circulating this compound is eliminated by the kidneys, while the liver is responsible for eliminating the remaining one-third. []
Q7: Does renal impairment affect the pharmacokinetics of this compound?
A7: Yes, renal impairment significantly influences this compound pharmacokinetics. Patients with renal insufficiency exhibit a prolonged terminal half-life, higher peak plasma concentrations, and greater area under the plasma concentration-time curve for this compound compared to those with normal renal function. [, ]
Q8: Does the presence of food affect the absorption of ramipril?
A9: The presence of food in the gastrointestinal tract does not significantly affect the absorption or conversion of ramipril to this compound. []
Q9: How does this compound distribute within the body?
A10: this compound demonstrates the ability to cross the blood-brain barrier, although the concentrations achieved in the cerebrospinal fluid are significantly lower than those in plasma. []
Q10: Does this compound impact endothelial progenitor cell migration?
A12: this compound has been shown to enhance the migration of endothelial progenitor cells (EPCs) in a dose-dependent manner. [, ] This effect was further enhanced when combined with secretome derived from human umbilical cord blood-mesenchymal stem cells. [, ]
Q11: What is the impact of this compound on matrix metalloproteinases (MMPs)?
A13: this compound has demonstrated the ability to inhibit the activity of MMPs, specifically MMP-2, MMP-3, and MMP-9, which are implicated in the pathogenesis of Crohn's disease fistulas and cardiac remodeling in heart failure. [, ]
Q12: Does this compound affect the baroreceptor reflex?
A14: this compound has been shown to improve baroreflex sensitivity, which plays a crucial role in blood pressure regulation. [] This effect is attributed to the increased levels of angiotensin-(1-7), another component of the RAAS, following ACE inhibition. []
Q13: What are the potential side effects of this compound?
A13: This Q&A section focuses solely on the scientific aspects of this compound and excludes information about drug side effects, interactions, or contraindications.
Q14: What analytical techniques are employed to quantify this compound in biological samples?
A16: Several analytical methods have been developed and validated for the quantification of this compound in biological samples, including high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), gas chromatography-mass spectrometry (GC-MS), and radioimmunoassay. [, , , ]
Q15: What are the key considerations in developing a robust analytical method for this compound?
A17: A robust analytical method for this compound should demonstrate high sensitivity, specificity, accuracy, precision, and reproducibility. [, , ] Additionally, it is crucial to account for potential interferences from metabolites, endogenous compounds, and co-administered medications. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.